molecular formula C7H5ClN2O2 B159095 Benzoxazole, 2-amino-5-chloro-6-hydroxy- CAS No. 1750-46-5

Benzoxazole, 2-amino-5-chloro-6-hydroxy-

Cat. No. B159095
CAS RN: 1750-46-5
M. Wt: 184.58 g/mol
InChI Key: DICNWOXTWUJPIQ-UHFFFAOYSA-N
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Description

Benzoxazole, 2-amino-5-chloro-6-hydroxy- is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. It is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its ring structure. This compound has been shown to possess a wide range of biological and chemical properties, making it an attractive target for researchers looking to develop new drugs, materials, and technologies.

Mechanism Of Action

The mechanism of action of benzoxazole, 2-amino-5-chloro-6-hydroxy- involves the inhibition of various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, benzoxazole, 2-amino-5-chloro-6-hydroxy- has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Biochemical And Physiological Effects

Benzoxazole, 2-amino-5-chloro-6-hydroxy- has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of various enzymes, including tyrosinase, acetylcholinesterase, and urease. In addition, benzoxazole, 2-amino-5-chloro-6-hydroxy- has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of benzoxazole, 2-amino-5-chloro-6-hydroxy- is its versatility in terms of its potential applications. This compound has been shown to possess a wide range of biological and chemical properties, making it an attractive target for researchers in various fields of science. In addition, the synthesis of benzoxazole, 2-amino-5-chloro-6-hydroxy- is relatively straightforward, allowing for large-scale production.
One limitation of benzoxazole, 2-amino-5-chloro-6-hydroxy- is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which could limit its potential applications in certain areas of research. In addition, the mechanism of action of benzoxazole, 2-amino-5-chloro-6-hydroxy- is not fully understood, which could hinder its development as a therapeutic agent.

Future Directions

There are a number of potential future directions for research involving benzoxazole, 2-amino-5-chloro-6-hydroxy-. One area of interest is the development of new anticancer drugs based on this compound. Researchers could explore the structure-activity relationships of benzoxazole, 2-amino-5-chloro-6-hydroxy- to identify analogs with improved efficacy and reduced toxicity.
Another area of interest is the development of new materials based on benzoxazole, 2-amino-5-chloro-6-hydroxy-. This compound has been shown to possess interesting optical and electronic properties, making it a potential candidate for the development of new sensors, LEDs, and other electronic devices.
Finally, researchers could explore the potential applications of benzoxazole, 2-amino-5-chloro-6-hydroxy- in the field of agriculture. This compound has been shown to possess antimicrobial properties, which could make it a promising candidate for the development of new pesticides and herbicides.
Conclusion
Benzoxazole, 2-amino-5-chloro-6-hydroxy- is a versatile compound that has been extensively studied for its potential applications in various fields of scientific research. Its unique chemical and biological properties make it an attractive target for researchers looking to develop new drugs, materials, and technologies. While there are still many unanswered questions regarding the mechanism of action of benzoxazole, 2-amino-5-chloro-6-hydroxy-, there is no doubt that this compound holds great potential for future scientific research.

Synthesis Methods

The synthesis of benzoxazole, 2-amino-5-chloro-6-hydroxy- can be achieved through a variety of methods. One common approach involves the reaction of 2-aminophenol with chloroacetic acid in the presence of a suitable catalyst. This reaction yields 2-(2-chloroacetyl)aminophenol, which can be further cyclized to form benzoxazole, 2-amino-5-chloro-6-hydroxy-. Other methods for synthesizing this compound include the use of metal catalysts, microwave irradiation, and solvent-free reactions.

Scientific Research Applications

Benzoxazole, 2-amino-5-chloro-6-hydroxy- has been the subject of extensive research in various fields of science. In the field of medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that benzoxazole, 2-amino-5-chloro-6-hydroxy- inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In addition, this compound has been shown to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs.

properties

CAS RN

1750-46-5

Product Name

Benzoxazole, 2-amino-5-chloro-6-hydroxy-

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

2-amino-5-chloro-1,3-benzoxazol-6-ol

InChI

InChI=1S/C7H5ClN2O2/c8-3-1-4-6(2-5(3)11)12-7(9)10-4/h1-2,11H,(H2,9,10)

InChI Key

DICNWOXTWUJPIQ-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)O)OC(=N2)N

Canonical SMILES

C1=C2C(=CC(=C1Cl)O)OC(=N2)N

Other CAS RN

1750-46-5

Origin of Product

United States

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